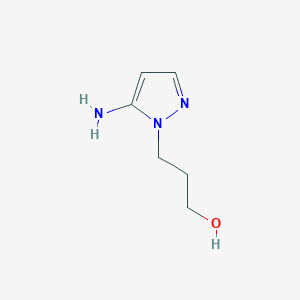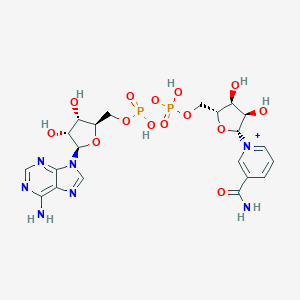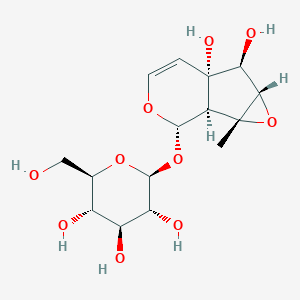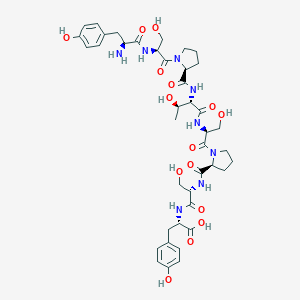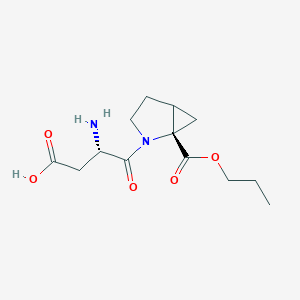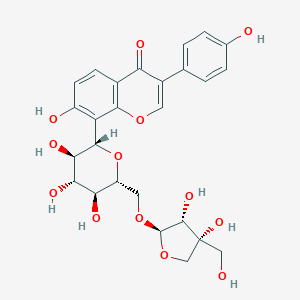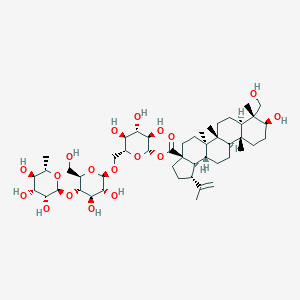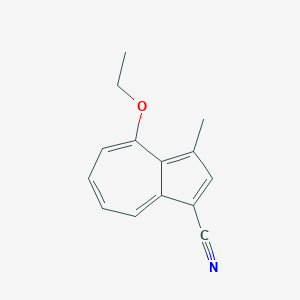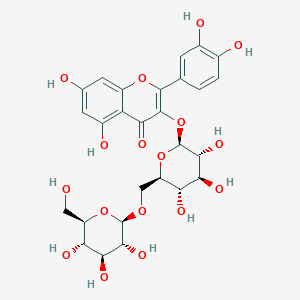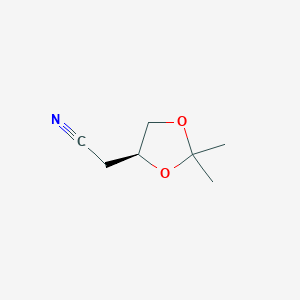
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile, also known as DDA, is a chiral building block widely used in the synthesis of various pharmaceuticals and agrochemicals. It is an important intermediate in the preparation of antiviral drugs such as lamivudine and emtricitabine, as well as insecticides and herbicides.
Mécanisme D'action
The mechanism of action of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile is not well understood. However, it is believed to act as a nucleoside analog, inhibiting viral replication by interfering with the reverse transcriptase enzyme. In addition, (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Effets Biochimiques Et Physiologiques
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has been shown to have low toxicity and good biocompatibility. It is rapidly metabolized in the body, with the majority of the compound being excreted in the urine within 24 hours of administration. In animal studies, (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has been shown to have antiviral and anticancer activity, as well as insecticidal and herbicidal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile in lab experiments is its high yield and low cost. It is also relatively easy to synthesize, making it a popular choice for researchers. However, (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile is highly reactive and can be difficult to handle, requiring careful storage and handling procedures.
Orientations Futures
There are several potential future directions for research on (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile. One area of interest is the development of new antiviral drugs based on (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile. Researchers are also exploring the use of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile as a chiral building block in the synthesis of other pharmaceuticals, including anticancer agents and antibiotics. In addition, there is potential for the use of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile as a chiral auxiliary in the synthesis of chiral agrochemicals. Further studies are needed to fully understand the mechanism of action of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile and its potential applications in various fields.
In conclusion, (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile is a versatile chiral building block with potential applications in medicinal and agrochemical fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile in various fields.
Méthodes De Synthèse
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile can be synthesized through several methods, including the reaction of 2,2-dimethyl-1,3-dioxolane with acetonitrile in the presence of a strong base, as well as the reaction of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with thionyl chloride followed by reaction with ammonia. The former method is more commonly used due to its simplicity and high yield.
Applications De Recherche Scientifique
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been used as a key intermediate in the synthesis of antiviral drugs such as lamivudine and emtricitabine. (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has also been used as a chiral building block in the synthesis of other pharmaceuticals, including anticancer agents and antibiotics.
In the field of agrochemistry, (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has been used as an intermediate in the synthesis of insecticides and herbicides. It has also been used as a chiral auxiliary in the synthesis of chiral agrochemicals.
Propriétés
IUPAC Name |
2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3,5H2,1-2H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLINZVKIKLEHQ-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



